molecular formula C12H18N2O B13416072 3-(2-Isopropylphenyl)-1,1-dimethylurea CAS No. 70214-90-3

3-(2-Isopropylphenyl)-1,1-dimethylurea

Cat. No.: B13416072
CAS No.: 70214-90-3
M. Wt: 206.28 g/mol
InChI Key: PRVKYSZITFAWTC-UHFFFAOYSA-N
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Description

3-(2-Isopropylphenyl)-1,1-dimethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a 2-isopropylphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropylphenyl)-1,1-dimethylurea typically involves the reaction of 2-isopropylaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropylphenyl)-1,1-dimethylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The urea group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(2-Isopropylphenyl)-1,1-dimethylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Isopropylphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Isopropylphenyl)-1,1-dimethylurea: shares similarities with other urea derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique structural configuration, which imparts specific chemical and biological properties. The presence of the 2-isopropylphenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

3-(2-Isopropylphenyl)-1,1-dimethylurea, also known as a urea derivative, has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals . This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a urea functional group attached to a 2-isopropylphenyl group. Its chemical formula is C12H18N2OC_{12}H_{18}N_{2}O, and it possesses unique structural features that contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit vital enzymatic processes within microbial cells. This leads to cell death or inhibition of growth.

Anticancer Properties

The compound has also been studied for its anticancer effects. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines.

  • Mechanism of Action : It is hypothesized that this compound interferes with enzymes involved in cell division, potentially leading to apoptosis in cancerous cells.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Anticancer Activity : In vitro studies on human breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure. Further investigations are needed to elucidate the specific pathways involved in this effect.

The mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival and cancer cell proliferation.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially causing destabilization.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other urea derivatives such as isoproturon.

Compound NameStructure TypeBiological Activity
This compoundUrea derivativeAntimicrobial, Anticancer
IsoproturonUrea derivativeHerbicide

Properties

CAS No.

70214-90-3

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1,1-dimethyl-3-(2-propan-2-ylphenyl)urea

InChI

InChI=1S/C12H18N2O/c1-9(2)10-7-5-6-8-11(10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)

InChI Key

PRVKYSZITFAWTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)N(C)C

Origin of Product

United States

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